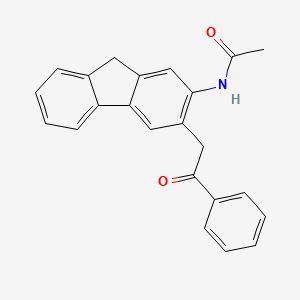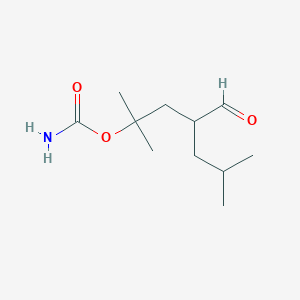![molecular formula C7H4N2O3 B13149129 [1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-2-phenyloxazole-4-carbonitrile with formic acid and acetyl anhydride, leading to the formation of the desired oxazole ring . Another approach involves the use of phosphorus oxychloride for the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the oxazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives .
Aplicaciones Científicas De Investigación
[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a pharmacophore in drug design, particularly for its potential to inhibit specific enzymes or receptors.
Industry: The compound’s derivatives are used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Imidazopyridine: Shares the pyridine ring but has an imidazole ring instead of an oxazole ring, leading to different chemical properties and applications.
Uniqueness: [1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C7H4N2O3 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
[1,3]oxazolo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11) |
Clave InChI |
VECIOVMNAACJMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1C(=O)O)OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)
![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)

![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)


![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)






